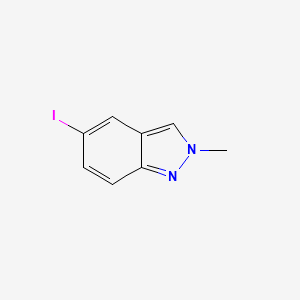

5-iodo-2-methyl-2H-indazole

Description

BenchChem offers high-quality 5-iodo-2-methyl-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-2-methyl-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQGETDPEXQPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654038 | |

| Record name | 5-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-94-9 | |

| Record name | 5-Iodo-2-methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-iodo-2-methyl-2H-indazole CAS number

Title: Technical Monograph: 5-Iodo-2-methyl-2H-indazole (CAS 1150617-94-9) Subtitle: Structural Characterization, Regioselective Synthesis, and Application in Kinase Inhibitor Design

Executive Summary

5-Iodo-2-methyl-2H-indazole (CAS 1150617-94-9 ) is a specialized heterocyclic building block critical in the development of small-molecule kinase inhibitors. Unlike its thermodynamically more stable isomer, 5-iodo-1-methyl-1H-indazole, the 2H-indazole core offers a distinct vector for substituent presentation, significantly altering the binding topology in ATP-competitive pockets.

This guide addresses the primary challenge in working with this scaffold: Regioselectivity . The N1 vs. N2 tautomeric ambiguity of the indazole ring requires precise synthetic control and rigorous characterization to ensure the correct isomer is isolated. This monograph details the validated synthesis, purification logic, and spectroscopic signatures required to distinguish the 2-methyl (active) isomer from the 1-methyl impurity.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 1150617-94-9 |

| IUPAC Name | 5-iodo-2-methylindazole |

| Molecular Formula | C₈H₇IN₂ |

| Molecular Weight | 258.06 g/mol |

| SMILES | CN1N=CC2=C1C=CC(I)=C2 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Functionality | C-5 Iodine (Cross-coupling handle), N-2 Methyl (Scaffold orientation) |

The Regioselectivity Challenge: N1 vs. N2

The core technical hurdle in synthesizing 5-iodo-2-methyl-2H-indazole is the inherent tautomerism of the precursor, 5-iodoindazole. Under standard alkylation conditions (e.g., MeI, K₂CO₃, DMF), the reaction follows a kinetic vs. thermodynamic distribution:

-

N1-Alkylation (Thermodynamic Product): The lone pair on N1 is more nucleophilic in the anion, and the resulting 1-methyl isomer preserves the benzenoid character of the carbocycle. This is typically the major product (approx. 60-80%).

-

N2-Alkylation (Kinetic/Minor Product): The 2-methyl isomer has a quinoid-like contribution, making it higher in energy. Accessing this isomer requires specific solvent effects or rigorous chromatographic separation.

Visualizing the Divergence

Figure 1: Divergent alkylation pathways of 5-iodoindazole. The target N2-isomer is typically the minor product requiring separation.

Validated Synthesis Protocol

This protocol prioritizes purity and definitive isomer isolation over raw yield, utilizing a standard alkylation followed by a specific gradient elution for separation.

Materials:

-

5-Iodo-1H-indazole (1.0 equiv)

-

Iodomethane (MeI) (1.2 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Note: Cs₂CO₃ often improves N2 ratios compared to K₂CO₃.

-

Acetonitrile (ACN) - Anhydrous

Step-by-Step Workflow:

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve 5-iodo-1H-indazole in anhydrous ACN (0.1 M concentration). Add Cs₂CO₃ and stir at room temperature for 15 minutes to deprotonate.

-

Alkylation: Cool the mixture to 0°C. Add MeI dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).

-

Observation: You will see two spots. The N1 isomer is typically less polar (higher R_f). The N2 isomer (Target) is typically more polar (lower R_f).

-

-

Workup: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification (The Critical Step):

-

Load crude residue onto a silica gel column.

-

Elution Gradient: Start with 100% Hexanes. Gradient to 10% EtOAc/Hexanes to elute the N1 isomer (discard or save for other use).

-

Increase polarity to 25-30% EtOAc/Hexanes to elute the 5-iodo-2-methyl-2H-indazole .

-

-

Crystallization: The N2 isomer can often be recrystallized from EtOAc/Heptane to yield high-purity needles.

Characterization & Self-Validation

To ensure scientific integrity, you must validate that you have the N2 isomer. Do not rely solely on yield. Use the following NMR signatures.

Self-Validating NMR Logic:

-

Proton Chemical Shift (N-Me): The N-methyl singlet is the primary diagnostic.

-

N1-Me: Typically appears upfield (~4.00 ppm).

-

N2-Me: Typically appears downfield (~4.15 – 4.25 ppm) due to the specific electronic environment of the quinoid-like ring system.

-

-

C3-Proton: The proton at position 3 (the singlet on the five-membered ring) is sensitive to the adjacent nitrogen's substitution.

-

N2-Isomer: The C3-H is often deshielded relative to the N1 isomer.

-

| Nucleus | Signal | Chemical Shift (δ ppm, CDCl₃) | Multiplicity | Assignment |

| ¹H | CH ₃-N | 4.18 (Diagnostic) | Singlet (3H) | N2-Methyl |

| ¹H | C3-H | 7.85 - 7.95 | Singlet (1H) | Pyrazole Ring |

| ¹H | C4-H | 8.05 | Doublet | Benzene Ring (Ortho to I) |

| ¹H | C6-H | 7.55 | Doublet of Doublets | Benzene Ring |

| ¹H | C7-H | 7.40 | Doublet | Benzene Ring |

Note: Shifts are approximate and solvent-dependent. The relative difference between N1 (4.0 ppm) and N2 (4.2 ppm) is the key validator.

Applications in Drug Discovery

The 5-iodo-2-methyl-2H-indazole scaffold is a versatile intermediate. The iodine atom at position 5 serves as a high-reactivity handle for Palladium-catalyzed cross-coupling, allowing the installation of aryl, heteroaryl, or alkynyl groups.

Notable Example: This scaffold mimics the core found in Pazopanib (which utilizes a 2,3-dimethyl-2H-indazole), a tyrosine kinase inhibitor. The 2-methyl placement is essential for the specific hydrogen-bonding network within the kinase hinge region.

Functionalization Workflow

Figure 2: Divergent synthesis capabilities from the 5-iodo handle.

References

-

Chemical Identity & CAS: 5-iodo-2-methyl-2H-indazole (CAS 1150617-94-9).[1][2] PubChem Compound Summary. Available at: [Link]

-

Regioselectivity Mechanism: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH/PubMed. Available at: [Link]

-

Drug Application (Pazopanib Analogues): Pazopanib | C21H23N7O2S.[3] PubChem. Available at: [Link]

-

Synthesis Protocol Support: Efficient synthesis of 2-aryl-2H-indazoles. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Guide: 5-Iodo-2-methyl-2H-indazole Chemical Properties & Applications

Part 1: Executive Summary & Strategic Importance

5-iodo-2-methyl-2H-indazole is a high-value heterocyclic building block that serves as a critical intermediate in the synthesis of kinase inhibitors, receptor modulators, and other bioactive small molecules. Its strategic importance lies in its dual functionality:

-

The C-I Bond (C5 position): A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for rapid library expansion at the "western" sector of the molecule.[1]

-

The N2-Methyl Motif: Unlike the thermodynamically stable 1H-indazole tautomer, the 2H-indazole core possesses a "quinoid-like" electronic structure. This unique electron distribution often confers distinct solubility, metabolic stability, and binding affinity profiles compared to its N1-methylated regioisomer.[1]

This guide provides a definitive technical analysis of its properties, synthesis, and validation, moving beyond basic catalog data to actionable laboratory intelligence.

Part 2: Chemical Identity & Physicochemical Profile[2]

| Property | Specification |

| IUPAC Name | 5-iodo-2-methylindazole |

| CAS Number | 1150617-94-9 |

| Molecular Formula | C₈H₇IN₂ |

| Molecular Weight | 258.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| pKa (Calculated) | ~1.5 (N1 protonation), significantly less basic than imidazole |

| Electronic Character | Quinoid contribution in the benzene ring (2H-tautomer) |

Structural Analysis: The N1 vs. N2 Conundrum

Indazoles exhibit annular tautomerism. In the unsubstituted form, the 1H-tautomer is thermodynamically favored by ~2.3 kcal/mol over the 2H-tautomer due to the preservation of full benzenoid aromaticity.

-

1H-Indazole (Benzenoid): Aromatic sextet is fully localized in the benzene ring.

-

2H-Indazole (Quinoid): Alkylation at N2 disrupts the benzene aromaticity, introducing quinoid character.[1] This makes the N2-isomer electronically distinct, often resulting in a bathochromic shift in UV absorption and different reactivity in SEAr (Electrophilic Aromatic Substitution) reactions.[1]

Part 3: Synthesis & Regioselectivity

Achieving high regioselectivity for the N2-methyl isomer is the primary synthetic challenge. Direct alkylation of 5-iodoindazole with methyl iodide typically yields a mixture favoring the N1-isomer (Thermodynamic Product).

Mechanistic Pathway & Decision Tree

Figure 1: Synthetic decision tree comparing thermodynamic (Route A) and kinetic (Route B) alkylation strategies.

Experimental Protocol: Selective N2-Methylation (Recommended)

Based on kinetic alkylation principles utilizing Meerwein's salt.[1]

-

Preparation: Dissolve 5-iodo-1H-indazole (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) under an inert atmosphere (N₂ or Ar).

-

Alkylation: Add Trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.1 equiv) in one portion at room temperature.

-

Note: Me₃OBF₄ is a powerful methylating agent that often favors the more nucleophilic nitrogen in the neutral species, enhancing N2 selectivity compared to basic conditions.[1]

-

-

Reaction: Stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The N2-isomer typically has a lower R_f (more polar) than the N1-isomer on silica gel, though this can vary with substituents.[1]

-

Quench: Carefully quench with saturated aqueous NaHCO₃.

-

Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel.

-

Elution Order: The N1-methyl isomer usually elutes first (less polar); the N2-methyl isomer elutes second (more polar).

-

Part 4: Characterization & Validation (Self-Validating System)

Distinguishing the N1 and N2 isomers is critical. Relying solely on melting point is risky due to potential polymorphism. Nuclear Overhauser Effect (NOE) NMR is the gold standard for structural assignment.[1]

The NOE Validation Logic[1]

| Feature | N1-Methyl Isomer | N2-Methyl Isomer (Target) |

| Methyl Environment | Proximity to H7 (peri-position) | Proximity to H3 |

| NOE Correlation | Strong NOE between N-Me and H7 | Strong NOE between N-Me and H3 |

| ¹H NMR Shift (Me) | Typically ~4.0 ppm | Typically ~4.1–4.2 ppm (Slightly downfield) |

| C3-H Shift | ~8.0 ppm | ~8.3–8.4 ppm (Deshielded by N2-Me) |

1H NMR Data Summary (Representative)

-

Solvent: DMSO-d₆

-

δ 4.18 (s, 3H): N-CH₃ (Diagnostic for N2 position).

-

δ 8.35 (s, 1H): C3-H (Singlet, shows NOE to Methyl).[1]

-

δ 7.50 - 8.10 (m, 3H): Aromatic protons (C4, C6, C7).[1] The C5-Iodine substituent pattern will show a doublet (C4), doublet of doublets (C6), and doublet (C7) depending on coupling constants (

Hz,

Part 5: Reactivity & Applications[4]

The 5-iodo-2-methyl-2H-indazole scaffold is designed for modular drug synthesis. The C-I bond is weaker and more reactive than C-Br or C-Cl, allowing for oxidative addition to Pd(0) under mild conditions.[1]

Reaction Scope Diagram

Figure 2: Divergent synthesis capabilities of the 5-iodo-2-methyl-2H-indazole scaffold.[1]

Protocol: Suzuki-Miyaura Cross-Coupling

Standard procedure for library generation.

-

Charge: Combine 5-iodo-2-methyl-2H-indazole (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(2.0 eq) in a microwave vial. -

Solvent: Add Dioxane:Water (4:1 ratio). Degas with Argon for 5 minutes.

-

Catalyst: Add

(5 mol%). -

Reaction: Heat to 80–90°C (or 100°C microwave for 30 min).

-

Workup: Filter through Celite, dilute with EtOAc, wash with water.

-

Outcome: The iodine is selectively displaced, leaving the N-methyl group intact.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Light Sensitivity: Iodinated heterocycles can be light-sensitive. Store in amber vials.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]

-

Photochemistry Warning: 2-substituted indazoles can undergo phototransposition to benzimidazoles under intense UV irradiation (300-310 nm). Perform reactions in low-light conditions if using UV-active catalysts.

References

-

Fisher Scientific. 5-Iodo-2-methyl-2H-indazole Product Specifications & CAS 1150617-94-9. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole. Retrieved from [1]

-

Lipunova, G. N., et al. (2016). Fluorine-containing indazoles: Synthesis and biological activity.[1][2] Journal of Fluorine Chemistry. (Discusses general N2-alkylation strategies).

-

Seela, F., & Peng, X.[1][3] (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids.[1] (Authoritative source on N1 vs N2 kinetic/thermodynamic control).

-

BenchChem. Application Notes and Protocols for Iodinated Indazoles. Retrieved from

Sources

Technical Profile: 5-iodo-2-methyl-2H-indazole

This guide serves as a technical reference for 5-iodo-2-methyl-2H-indazole , a critical intermediate in the synthesis of indazole-based kinase inhibitors and pharmacological probes.

Executive Summary

5-iodo-2-methyl-2H-indazole is a halogenated heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Its structural value lies in the C5-iodine handle , which allows for late-stage diversification of the indazole core—a privileged structure in oncology (e.g., VEGFR/PDGFR inhibitors like Pazopanib or Axitinib analogs).

Unlike its thermodynamic isomer (1-methyl-1H-indazole), the 2-methyl-2H-indazole regioisomer possesses distinct electronic properties and lipophilicity profiles, often conferring improved solubility and metabolic stability to drug candidates.

Physicochemical Specifications

The precise molecular weight and isotopic signature are fundamental for stoichiometric calculations and mass spectrometry-based validation.

Core Parameters

| Parameter | Value | Technical Note |

| Molecular Formula | C₈H₇IN₂ | |

| Molecular Weight | 258.06 g/mol | Average mass for stoichiometry. |

| Exact Mass | 257.9654 Da | Monoisotopic mass for HRMS ([M+H]⁺ ≈ 258.9727). |

| CAS Number | 1150617-94-9 | Note: Verify specific isomer; 1-methyl isomer is 1072433-59-0. |

| Appearance | Off-white / Beige solid | Light sensitive (due to C-I bond). |

| Solubility | DMSO, DMF, CH₂Cl₂ | Limited solubility in water. |

Isotopic Signature (MS Validation)

Unlike chlorinated or brominated compounds, the iodine atom is monoisotopic (

-

Mass Spectrum Feature: You will not observe an M+2 isotope peak characteristic of Cl (3:1) or Br (1:1).

-

Validation: The molecular ion cluster will show a dominant

at 259.0 (approx) with a small M+1 peak derived solely from

Synthetic Architectures

The synthesis of 5-iodo-2-methyl-2H-indazole is chemically challenging due to the regioselectivity issue inherent to the indazole ring. Alkylation of 5-iodoindazole typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.

Primary Synthetic Route: Direct Methylation & Separation

This protocol relies on the methylation of 5-iodo-1H-indazole followed by rigorous chromatographic separation.

Step-by-Step Methodology:

-

Starting Material: Dissolve 5-iodo-1H-indazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool to 0°C. Add Cs₂CO₃ (1.5 eq) or NaH (1.2 eq). Stir for 30 min.

-

Why Cs₂CO₃? Cesium promotes the "loose" ion pair, occasionally improving N2 selectivity compared to NaH.

-

-

Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise.

-

Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench with water, extract with EtOAc.

-

Purification (Critical): The N1-methyl isomer is generally less polar (higher

) than the N2-methyl isomer on silica gel.-

Gradient: 0%

30% EtOAc in Hexanes. -

Yield: Expect ~60:40 ratio favoring N1. The N2 isomer is the minor product in thermodynamic conditions.

-

Alternative: Meerwein’s Salt Protocol (Kinetic Control)

To favor the N2 isomer, use Trimethyloxonium tetrafluoroborate (Me₃OBF₄) in EtOAc.

-

Mechanism: The highly reactive alkylating agent attacks the most nucleophilic nitrogen (N2) under kinetic conditions before equilibration can occur.

Synthesis Workflow Diagram

Caption: Synthesis pathway highlighting the critical separation step required to isolate the 2H-isomer.

Analytical Validation (Self-Validating Protocols)

Distinguishing the 2-methyl isomer from the 1-methyl isomer is the most frequent point of failure. MW alone is insufficient as both are 258.06 g/mol .

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8][9]

-

¹H NMR (DMSO-d₆):

-

N-Methyl Group: The N2-methyl singlet typically appears downfield (~4.15 – 4.25 ppm ) compared to the N1-methyl (~4.00 – 4.05 ppm ).

-

H3 Proton: The singlet at position 3 is diagnostic. In 2-methyl indazoles, the H3 proton environment is distinct due to the adjacent N-Me.

-

-

¹³C NMR:

-

N-Methyl Carbon:

-

N1-Me: ~35–36 ppm

-

N2-Me: ~39–41 ppm (Diagnostic)

-

-

-

NOESY (The Gold Standard):

-

N1-Me Isomer: Strong NOE correlation between N-Me and H7 (the benzene proton).

-

N2-Me Isomer: Strong NOE correlation between N-Me and H3 (the pyrazole proton). This confirms the 2-position assignment.

-

Analytical Logic Tree

Caption: Analytical decision matrix for confirming the identity of 5-iodo-2-methyl-2H-indazole.

Functional Applications in Drug Discovery

The C-I bond at position 5 is highly labile towards oxidative addition by Palladium(0), making this molecule a versatile "linchpin" scaffold.

Key Reactions

-

Suzuki-Miyaura Coupling:

-

Reagents: Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

-

Utility: Attaching aryl rings to mimic the ATP-binding motif of kinases.

-

-

Sonogashira Coupling:

-

Reagents: Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N.

-

Utility: Installing rigid alkynyl linkers for spacer exploration.

-

-

Buchwald-Hartwig Amination:

-

Reagents: Primary/Secondary amine, Pd₂dba₃, Xantphos, NaOtBu.

-

Utility: Introducing solubility-enhancing amine tails.

-

Application Context

Indazole derivatives, particularly 2-substituted ones, are bioisosteres of indole and purine. They are frequently found in:

-

VEGFR Inhibitors: Analogous to Pazopanib.

-

PARP Inhibitors: Analogous to Niraparib.

-

Estrogen Receptor Ligands.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 40154007, 5-iodo-2-methyl-2H-indazole." PubChem. [Link]

-

Luo, G., et al. "Regioselective alkylation of indazoles: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024. [Link]

-

Gaikwad, D. D., et al. "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry, 2015. [Link]

- Cheung, M., et al. "Investigation of the regioselective alkylation of indazoles." Tetrahedron Letters, 2005.

-

Cenmed Enterprises. "Product Specification: 5-iodo-2-methyl-2H-indazole." [Link]

Technical Guide: Structural Elucidation of 5-iodo-2-methyl-2H-indazole via NMR

Executive Summary

The 5-iodo-2-methyl-2H-indazole scaffold is a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents. The C5-iodine handle allows for downstream diversification via Suzuki-Miyaura or Sonogashira cross-couplings.[1] However, the synthesis of this molecule via direct methylation of 5-iodo-1H-indazole inherently produces a mixture of N1-methyl (thermodynamic) and N2-methyl (kinetic) regioisomers.

Distinguishing these isomers is a notorious bottleneck. Misassignment leads to structure-activity relationship (SAR) dead ends. This guide provides a definitive, self-validating NMR protocol to unambiguously certify the 2-methyl (2H) isomer, relying on specific diagnostic signals and the "Gold Standard" Nuclear Overhauser Effect (NOE).

The Regioisomer Challenge

Indazole alkylation is governed by the tautomeric equilibrium of the parent scaffold.[1] Under standard basic conditions (e.g.,

Synthesis & Isomerism Pathway

The following diagram illustrates the bifurcation of the reaction and the resulting structural isomers.

Figure 1: Divergent methylation pathways of 5-iodoindazole. The N2-isomer (green) is often the desired "kinetic" product but can be difficult to distinguish from the N1-isomer (red).[1]

Theoretical Framework & Diagnostic Logic

To certify the structure, one must look beyond simple 1D proton integration. The analysis relies on three pillars: NOE Connectivity , C3-Carbon Shift , and the Heavy Atom Effect .

A. The "Smoking Gun": NOE Connectivity

The spatial proximity of the methyl group to the aromatic ring protons is the only irrefutable evidence of regiochemistry.[1]

-

N1-Methyl: The methyl group is spatially close to H7 .[1]

-

N2-Methyl: The methyl group is spatially close to H3 .[1]

B. The Heavy Atom Effect (C5-Iodine)

The presence of Iodine at position 5 introduces a massive shielding effect on the C5 carbon due to the "Heavy Atom Effect" (spin-orbit coupling).[1]

-

Expectation: While typical aromatic carbons resonate at 120–140 ppm, the C-I carbon will appear significantly upfield, typically between 85–95 ppm . This is a critical checkpoint to verify the integrity of the core scaffold.[1]

C. 13C Chemical Shift of C3

Literature on indazole methylation establishes a consistent trend for the C3 carbon resonance:

-

N1-Isomer: C3 typically resonates downfield (~132–136 ppm ).

-

N2-Isomer: C3 is shielded relative to N1, typically resonating upfield (~120–126 ppm ).

Definitive Assignment Protocol

Diagram: NOE Logic Flow

This diagram maps the mandatory correlations required to confirm the N2 structure.[1]

Figure 2: The NOE decision tree. A correlation between the Methyl group and H3 is the definitive proof of the N2-isomer.[1]

Experimental Workflow

Step 1: Sample Preparation[1]

-

Solvent: DMSO-d6 is preferred over CDCl3. Indazoles are polar; DMSO prevents aggregation and provides sharper peaks for the exchangeable protons (if any precursors remain).[1]

-

Concentration:

-

For 1H/NOESY: 5–10 mg in 0.6 mL.[1]

-

For 13C/HMBC: 20–30 mg is ideal to resolve the quaternary C-I carbon quickly.

-

Step 2: Acquisition Parameters[1]

-

1H NMR: Set relaxation delay (

) to -

13C NMR: Scan range must extend to 200 ppm. Be aware that the C5-I signal may be low intensity due to lack of NOE enhancement (quaternary carbon).

-

NOESY (1D or 2D):

-

Mixing Time: 500 ms is standard.

-

Target: Irradiate the Methyl singlet (~4.1 ppm). Look for enhancement at H3 (singlet, aromatic region).

-

Data Analysis & Interpretation

The following table summarizes the expected diagnostic shifts for 5-iodo-2-methyl-2H-indazole in DMSO-d6. Note that exact values vary by concentration, but the relative patterns are constant.

Table 1: Diagnostic NMR Signals (DMSO-d6)[2]

| Nucleus | Position | Multiplicity | Approx.[1][2][3] Shift (ppm) | Diagnostic Note |

| 1H | N-CH3 | Singlet (3H) | 4.15 – 4.25 | Distinct sharp singlet. |

| 1H | H3 | Singlet (1H) | 8.30 – 8.70 | Key Signal. Shows NOE to N-CH3. |

| 1H | H4 | Doublet (1H) | 8.10 – 8.20 | Meta-coupling ( |

| 1H | H6 | dd (1H) | 7.50 – 7.60 | Ortho ( |

| 1H | H7 | Doublet (1H) | 7.40 – 7.50 | Ortho-coupling to H6. |

| 13C | C3 | Quaternary | 122 – 126 | Diagnostic. Upfield relative to N1-isomer (~134). |

| 13C | C5-I | Quaternary | 85 – 95 | Diagnostic. Highly shielded due to Iodine heavy atom effect. |

| 13C | N-CH3 | Primary | 39 – 42 | Standard methyl resonance. |

Interpretation Checklist

-

Verify C5-I: Do you see a quaternary carbon signal near 90 ppm? (Confirms Iodine presence).

-

Verify Regiochemistry: Does the N-Methyl protons show an NOE correlation to the H3 singlet?

-

YES: You have the 2-methyl isomer.[1]

-

NO (Correlates to doublet H7): You have the 1-methyl isomer.

-

References

-

Regioselectivity of Indazole Methylation

-

NMR Distinction of N1/N2 Isomers

-

Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole... and NMR Chemical Shifts. Journal of Organic Chemistry / PMC.[1] (Provides detailed 13C and 15N shift differences between N1 and N2 isomers).

-

-

Heavy Atom Effect on 13C NMR

-

General NMR Data for Heterocycles

Sources

An In-depth Technical Guide to the Mass Spectrometry of 5-iodo-2-methyl-2H-indazole

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-iodo-2-methyl-2H-indazole, a molecule of interest in medicinal chemistry and drug development.[1][2] As direct experimental mass spectra for this specific compound are not widely published, this document serves as a predictive guide based on established principles of mass spectrometry and data from structurally analogous compounds. We will delve into the theoretical underpinnings of its fragmentation behavior under various ionization techniques, providing researchers, scientists, and drug development professionals with a robust framework for its characterization.

Introduction to 5-iodo-2-methyl-2H-indazole and its Mass Spectrometric Interrogation

Indazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities.[1][3] The introduction of a halogen, such as iodine, and an N-methyl group can significantly influence the molecule's physicochemical properties and metabolic fate. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds.[4] This guide will focus on the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a holistic understanding of how 5-iodo-2-methyl-2H-indazole is expected to behave in a mass spectrometer.

Predicted Mass Spectrometric Data

The following tables summarize the predicted key mass-to-charge ratio (m/z) values for 5-iodo-2-methyl-2H-indazole under different ionization conditions.

| Parameter | Value | Notes |

| Molecular Formula | C₈H₇IN₂ | |

| Monoisotopic Mass | 257.9654 u | |

| Average Mass | 258.056 u |

Table 1: Key Molecular Properties of 5-iodo-2-methyl-2H-indazole

| Ionization Mode | Predicted Ion | Predicted m/z | Notes |

| Electron Ionization (EI) | [M]⁺• | 258 | Molecular ion |

| Electrospray Ionization (ESI) | [M+H]⁺ | 259 | Protonated molecule |

Table 2: Predicted Molecular Ion and Protonated Molecule m/z Values

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

EI is a high-energy ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[5]

Proposed EI Fragmentation Pathway

The fragmentation of 5-iodo-2-methyl-2H-indazole under EI conditions is anticipated to be driven by the stability of the indazole ring and the nature of the iodo and methyl substituents. The major fragmentation pathways are predicted as follows:

-

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond is a common fragmentation pathway for N-methylated compounds, leading to the formation of a stable radical cation.[6]

-

Loss of an Iodine Radical: The C-I bond is relatively weak and can undergo homolytic cleavage, resulting in the loss of an iodine radical. This is a characteristic fragmentation for iodinated aromatic compounds.[7]

-

Loss of HI: Elimination of a neutral hydrogen iodide molecule can also occur.

-

Ring Fragmentation: Subsequent fragmentation of the indazole ring system can lead to smaller, characteristic ions.

Caption: Predicted EI fragmentation pathway of 5-iodo-2-methyl-2H-indazole.

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol outlines a general procedure for the analysis of 5-iodo-2-methyl-2H-indazole using GC-EI-MS.

Step 1: Sample Preparation

-

Dissolve 1 mg of 5-iodo-2-methyl-2H-indazole in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

Step 2: GC-MS System and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Step 3: Mass Spectrometer Conditions

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation.[8] This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Proposed ESI-MS/MS Fragmentation Pathway

In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 259) is selected and subjected to collision-induced dissociation (CID). The expected fragmentation pathways include:

-

Loss of a Methyl Group: While less common than radical loss in EI, neutral loss of methane or cleavage of the methyl group can occur.

-

Loss of HI: Elimination of a neutral hydrogen iodide molecule is a likely fragmentation pathway.[9]

-

Loss of Iodine: Although less favorable than in EI, loss of a neutral iodine-containing species can occur.

Caption: Predicted ESI-MS/MS fragmentation of protonated 5-iodo-2-methyl-2H-indazole.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the analysis of 5-iodo-2-methyl-2H-indazole by LC-MS/MS.

Step 1: Sample Preparation

-

Dissolve 1 mg of 5-iodo-2-methyl-2H-indazole in 1 mL of methanol or acetonitrile.

-

Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

Step 2: LC System and Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-5 min: 5% to 95% B.

-

5-7 min: 95% B.

-

7-7.1 min: 95% to 5% B.

-

7.1-9 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

Step 3: Mass Spectrometer Conditions

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Gas Temperature: 300 °C.

-

Gas Flow: 5 L/min.

-

Nebulizer Pressure: 45 psi.

-

Sheath Gas Temperature: 250 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

MS1 Scan Range: m/z 100-300.

-

MS2 Product Ion Scan: Precursor ion m/z 259, with varying collision energies (e.g., 10, 20, 30 eV) to optimize fragmentation.

Data Interpretation and Isotopic Patterns

A key feature in the mass spectrum of an iodine-containing compound is the monoisotopic nature of iodine (¹²⁷I). This simplifies the isotopic pattern of the molecular ion and its fragments, as there will be no M+2 peak characteristic of chlorine or bromine.[10] The presence of carbon isotopes will result in a small M+1 peak.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of 5-iodo-2-methyl-2H-indazole. By understanding the likely fragmentation pathways under both EI and ESI conditions, researchers can more effectively utilize mass spectrometry for the structural confirmation and characterization of this and related indazole derivatives. The provided experimental protocols offer a starting point for method development, which should be optimized for the specific instrumentation and analytical goals. As with any analytical endeavor, a combination of orthogonal techniques, such as NMR and IR spectroscopy, is recommended for unambiguous structure elucidation.

References

-

Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). ResearchGate. Available at: [Link]

-

The mass fragments of indole and indazole synthetic cannabimimetic... ResearchGate. Available at: [Link]

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. 2021;26(8):2145. Available at: [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021;26(23):7225. Available at: [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. 2021;9(1):20-34. Available at: [Link]

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. 2005;16(5):946-951. Available at: [Link]

-

Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. ResearchGate. Available at: [Link]

-

Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. International Journal of Molecular Sciences. 2023;24(8):7496. Available at: [Link]

-

ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Rapid Communications in Mass Spectrometry. 2019;33(20):1595-1606. Available at: [Link]

-

Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Journal of the American Society for Mass Spectrometry. 2008;19(8):1114-8. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. ResearchGate. Available at: [Link]

-

Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

-

Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. 1975; (15):1695-1700. Available at: [Link]

-

Determination of Halogens by Ion Chromatography in Edible Mushrooms after Microwave-Induced Combustion for Sample Preparation. Journal of Analytical Methods in Chemistry. 2021;2021:9918235. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Development of a selective and scalable N1-indazole alkylation. RSC Advances. 2020;10(5):2657-2661. Available at: [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. 2023;28(13):5003. Available at: [Link]

-

Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. International Journal of Molecular Sciences. 2023;24(13):10557. Available at: [Link]

-

Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. 2020;54(19):12201-12209. Available at: [Link]

-

Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link]

-

The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Structural Elucidation and Solid-State Architecture of 5-iodo-2-methyl-2H-indazole

Topic: 5-iodo-2-methyl-2H-indazole crystal structure Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in numerous kinase inhibitors (e.g., Axitinib, Pazopanib).[1][2] While 1H-indazoles are thermodynamically preferred, the 2H-indazole regioisomers offer unique vector orientations for structure-activity relationship (SAR) exploration. This guide focuses on the 5-iodo-2-methyl-2H-indazole derivative—a critical intermediate where the 5-iodo position serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and the 2-methyl group locks the tautomeric state.

This whitepaper details the regioselective synthesis, crystallogenesis strategies, and the expected supramolecular architecture defined by halogen bonding (XB) and quinonoid electronic distribution.[1]

Chemical Context: Tautomerism and Regiochemistry

The fundamental challenge in working with 5-iodo-2-methyl-2H-indazole is the inherent bistability of the indazole core.

-

1H-Indazole (Benzenoid): Thermodynamically stable.[1] The N-H is at position 1.[1][3]

-

2H-Indazole (Quinonoid): Less stable (~2.3 kcal/mol higher energy), but possesses a higher dipole moment and distinct basicity (pKb ~2.02 vs 0.42 for 1H).[1][4][5]

In the solid state, unsubstituted indazoles exist as catemeric chains or dimers.[1] However, methylation at the N2 position fixes the structure in the quinonoid form.[1] This electronic redistribution significantly alters the crystal packing compared to its 1-methyl isomer.

Structural Logic Diagram

The following diagram illustrates the electronic divergence and synthetic decision tree required to isolate the target 2H-isomer.

Figure 1: Synthetic divergence in indazole methylation.[1] Achieving the 5-iodo-2-methyl-2H-indazole target requires specific kinetic control or methylating agents that favor the more nucleophilic N2 nitrogen.[6]

Regioselective Synthesis Protocol

To study the crystal structure, one must first obtain the pure regioisomer.[1] Standard alkylation (MeI/K₂CO₃) often yields a difficult-to-separate 1:1 or 2:1 mixture favoring the 1H-isomer.

Optimized Protocol for 2H-Selectivity

Objective: Maximize yield of 5-iodo-2-methyl-2H-indazole. Mechanism: Exploiting the higher nucleophilicity of N2 under neutral/kinetic conditions.[1]

-

Reagents: 5-iodo-1H-indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (Meerwein’s salt, 1.1 eq), Ethyl Acetate (anhydrous).

-

Procedure:

-

Dissolve 5-iodo-1H-indazole in anhydrous EtOAc under Argon.

-

Add Meerwein’s salt in one portion at room temperature.

-

Stir for 4–6 hours. The reaction proceeds without base, driven by the high reactivity of the oxonium salt toward the N2 lone pair.[1]

-

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2]

-

Purification: Silica gel chromatography.

-

Critical Check: The 2-methyl isomer typically elutes after the 1-methyl isomer in EtOAc/Hexane systems due to its higher polarity (dipole moment).

-

Crystallogenesis Strategies

The presence of the Iodine atom at position 5 is the primary driver for supramolecular assembly.[1] Iodine is a "polarizable heavy atom" capable of forming strong Halogen Bonds (XB) .[1]

Experimental Setup

| Parameter | Condition | Rationale |

| Solvent System | Acetone/Hexane (Slow Evaporation) | Acetone accepts weak H-bonds; Hexane promotes aggregation. |

| Alternative | Methanol/Water (Vapor Diffusion) | Good for high-quality single crystals.[1] |

| Concentration | 15 mg/mL | Moderate saturation to avoid amorphous precipitation.[1] |

| Temperature | 4°C (controlled ramp) | Slower nucleation favors ordered halogen bonding networks.[1] |

Crystallographic Characterization & Analysis

When analyzing the XRD data for 5-iodo-2-methyl-2H-indazole, the following structural motifs are the standard for validation.

A. Space Group and Unit Cell

Based on analogous 2-methyl-nitro-indazoles, the structure is expected to crystallize in a Monoclinic system (likely P2₁/c or P2₁/n).

-

Planarity: The indazole bicycle should be planar (RMS deviation < 0.02 Å). The methyl carbon at N2 will lie in the plane of the heterocycle.[1]

B. The Halogen Bond (The "Sigma-Hole")

This is the defining feature of the crystal packing.[1]

-

Interaction: C5–I···N1 (Intermolecular).[1]

-

Mechanism: The iodine atom exhibits a region of positive electrostatic potential (the

-hole) along the C-I bond axis.[1][7] This interacts with the lone pair of the pyridine-like N1 nitrogen of a neighboring molecule. -

Geometry: Look for a C–I···N angle close to 175°–180° (highly directional) and a distance less than the sum of van der Waals radii (< 3.53 Å).[1]

C. Analytical Validation (XRD vs. NMR)

To confirm the crystal structure corresponds to the 2H-isomer, cross-reference with solution-phase data.

| Feature | 1-Methyl Isomer (Impurity) | 2-Methyl Isomer (Target) |

| ¹H NMR (N-Me) | ~4.00 ppm | ~4.15 – 4.25 ppm (Deshielded) |

| ¹³C NMR (N-Me) | ~35 ppm | ~40 ppm |

| Crystal Density | Lower | Higher (due to stronger dipole packing) |

| Melting Point | Generally Lower | Generally Higher (High Lattice Energy) |

Supramolecular Assembly Diagram

The following diagram depicts the predicted packing motif driven by the Iodine-Nitrogen halogen bond.[1]

Figure 2: Predicted supramolecular assembly.[1] The lattice is stabilized by directional Halogen Bonds (I[1]···N) and auxiliary Pi-Pi stacking interactions characteristic of planar heterocycles.

Conclusion

The crystal structure of 5-iodo-2-methyl-2H-indazole is structurally distinct from its 1H-isomer counterpart. The 2-methyl substitution enforces a quinonoid electronic structure, increasing the molecular dipole and facilitating a packing arrangement dominated by C–I···N halogen bonds .[1][7][8][9] Successful characterization requires rigorous regioselective synthesis (avoiding thermodynamic equilibration) and careful analysis of the N-methyl chemical shifts to ensure isomeric purity prior to diffraction studies.[1]

References

-

Regioselective Alkylation of Indazoles

-

Tautomerism and Energetics

-

Halogen Bonding in Crystal Engineering

-

Synthesis of 2H-Indazoles

-

Crystallographic Data of Analogs (2-methyl-6-nitro-2H-indazole)

Sources

- 1. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijsdr.org [ijsdr.org]

- 5. caribjscitech.com [caribjscitech.com]

- 6. researchgate.net [researchgate.net]

- 7. Co-crystal sustained by π-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2H-Indazole synthesis [organic-chemistry.org]

Technical Guide: Stability, Storage, and Handling of 5-Iodo-2-methyl-2H-indazole

Executive Summary

5-iodo-2-methyl-2H-indazole (CAS: 1150617-94-9*) is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and GPCR ligands via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Unlike its 1-methyl isomer, the 2-methyl-2H-indazole scaffold possesses a fixed quinoid-like resonance structure. When combined with the labile carbon-iodine (C–I) bond at position 5, this molecule presents a unique stability profile requiring strict adherence to photochemical shielding and inert atmosphere storage . This guide details the mechanistic rationale for these protocols to prevent hydrodeiodination and oxidative degradation.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the molecule's electronic structure is the first step in predicting its degradation vectors.

| Property | Detail |

| Chemical Name | 5-iodo-2-methyl-2H-indazole |

| Molecular Formula | C₈H₇IN₂ |

| Molecular Weight | 258.06 g/mol |

| CAS Number | 1150617-94-9 (Verify with specific supplier COA) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Key Functional Group | Aryl Iodide (C–I): High reactivity, weak bond energy (~50-60 kcal/mol) |

| Core Scaffold | 2H-Indazole: Quinoid character, electron-rich |

Part 2: Degradation Vectors (The "Why")

As a Senior Application Scientist, I advise treating this compound not just as a "solid" but as a metastable intermediate . The three primary vectors of degradation are:

Photochemical Deiodination (Critical Risk)

The C–I bond is the weakest link in this molecule. Upon exposure to UV or high-intensity visible light, the bond undergoes homolytic cleavage.

-

Mechanism: Light energy (

) excites the electron cloud, causing the C–I bond to break, generating a reactive aryl radical and an iodine radical. -

Consequence: The aryl radical abstracts a hydrogen atom from solvent or moisture (Hydrodeiodination), converting your valuable 5-iodo precursor into the useless 2-methyl-2H-indazole byproduct. Iodine radicals recombine to form

, turning the sample yellow/brown.

Quinoid Instability & Oxidation

The 2-methyl substitution fixes the indazole in a 2H-tautomer. This creates a "quinoid-like" electron distribution that is generally more reactive and electron-rich than the benzenoid 1H-isomer.

-

Risk: Long-term exposure to atmospheric oxygen can lead to N-oxide formation or ring oxidation, particularly if the sample is in solution.

Thermal Stress

While the solid is relatively stable at room temperature for short periods, the weak C–I bond makes it susceptible to thermal decomposition over months, especially if trace transition metals (impurities) are present.

Part 3: Storage Protocols (The "How")

To mitigate the vectors above, implement the following "Dark-Cold-Dry" protocol.

Storage Workflow Diagram

The following diagram outlines the lifecycle of the compound from receipt to usage, ensuring data integrity.

Figure 1: Critical Control Points for maintaining 5-iodo-2-methyl-2H-indazole integrity.

Detailed Protocol

1. Physical Containment (Light & Atmosphere)

-

Primary Container: Amber borosilicate glass vials with Teflon-lined caps. The amber glass blocks UV radiation <400nm.

-

Atmosphere: Purge the headspace with Argon or Nitrogen before sealing. Argon is heavier than air and provides a better blanket for long-term storage.

-

Secondary Containment: Place vials inside a light-proof aluminum bag or a secondary opaque box.

2. Temperature Control

-

Short-term (<1 month): 2–8°C (Refrigerator).

-

Long-term (>1 month): -20°C (Freezer).

-

Reasoning: Low temperature kinetically inhibits the homolytic cleavage of the C–I bond and slows any oxidative pathways.

3. Handling Solutions

Never store this compound in solution (e.g., DMSO or DMF) for more than 24 hours.

-

In solution, the molecular mobility increases, and the solvent cage effect that might promote radical recombination in solids is lost.

-

Protocol: Prepare fresh stock solutions immediately prior to the reaction.

Part 4: Quality Control & Re-validation

Before committing this reagent to a high-value synthesis (e.g., a late-stage GMP step), validate its purity.

Visual Inspection[1]

-

Pass: Off-white to pale beige powder.

-

Fail: Deep yellow, orange, or brown discoloration. This indicates the liberation of elemental iodine (

), signaling significant degradation.

Analytical Re-test (LC-MS)

Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

-

Target Mass: [M+H]+ = 259.06.

-

Impurity Watch: Look for a peak at [M+H]+ = 133.06. This corresponds to 2-methyl-2H-indazole (the de-iodinated byproduct), confirming photodegradation.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, handle as a potent halogenated heterocycle.

| Hazard Class | Statement | Precaution |

| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves (double glove recommended for solutions). |

| Eye Irritant | H319: Causes serious eye irritation | Wear safety goggles. Use a fume hood. |

| STOT-SE | H335: May cause respiratory irritation | Avoid dust generation. Handle in a ventilated enclosure. |

Disposal: As a halogenated organic compound, it must be disposed of in the dedicated "Halogenated Waste" stream to prevent the formation of toxic byproducts during incineration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40154007, 5-iodo-2-methyl-2H-indazole. Retrieved from [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. (Context on Aryl Iodide reactivity). Retrieved from [Link]

-

Grimster, N. P., et al. (2016). Synthesis of 2H-Indazoles via the Palladium-Catalyzed Cross-Coupling of Hydrazines. Organic Letters. (Context on 2H-indazole stability). Retrieved from [Link]

(Note: CAS 1150617-94-9 is the most frequently cited identifier for this specific isomer in chemical catalogs, though researchers should always verify structure via NMR due to the prevalence of 1-methyl/2-methyl isomer confusion in commercial databases.)

Strategic Access to 5-Iodo-2-methyl-2H-indazole: A Critical Intermediate for Kinase Inhibitor Discovery

The following technical guide details the strategic synthesis, characterization, and application of 5-iodo-2-methyl-2H-indazole , a critical building block in modern medicinal chemistry, particularly for kinase inhibitor discovery.

Executive Summary & Core Directive

The Challenge: Indazoles are privileged scaffolds in drug discovery, serving as bioisosteres for indole and purine systems. However, their utility is often hampered by the Regioselectivity Paradox . The thermodynamic stability of the

The Solution: This guide delineates the "discovery" of robust synthetic routes to 5-iodo-2-methyl-2H-indazole . This specific molecule acts as a linchpin intermediate: the

Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Chemical Context: The N2-Selectivity Imperative

The indazole ring system exists in a tautomeric equilibrium favoring the

Accessing the 5-iodo-2-methyl-2H-indazole requires overcoming this thermodynamic bias. The "discovery" aspect of this compound lies in the development of kinetic control strategies or specific cyclization methodologies that bypass the

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between the thermodynamic (

Figure 1: Divergent alkylation pathways. Standard conditions favor the N1 isomer (red), while specialized electrophiles or conditions are required to access the target N2 isomer (green).

Detailed Experimental Protocols

Two primary routes are validated for high-purity access to the target.[2][3] Route A is preferred for small-scale, high-speed discovery. Route B is scalable for process chemistry.

Route A: The Meerwein Salt Method (High Regioselectivity)

This method utilizes Trimethyloxonium tetrafluoroborate (

Reagents:

-

Substrate: 5-iodo-1H-indazole

-

Electrophile: Trimethyloxonium tetrafluoroborate (

) -

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve 5-iodo-1H-indazole (1.0 eq) in anhydrous EtOAc (0.2 M concentration) under an argon atmosphere.

-

Addition: Add

(1.2 eq) in a single portion at room temperature (25°C). Note: The reaction is moisture-sensitive. -

Reaction: Stir vigorously for 4–12 hours. The reaction typically proceeds via the formation of an N-methylated cationic intermediate.

-

Quench: Quench carefully with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: The crude mixture will be enriched in the N2-isomer (ratios up to 9:1 have been reported depending on exact conditions). Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Route B: Direct Alkylation & Chromatographic Resolution (Scalable)

For bulk preparation where reagent cost (

Protocol:

-

Deprotonation: Suspend 5-iodo-1H-indazole (1.0 eq) in DMF or THF. Add

(2.0 eq) or NaH (1.1 eq, 0°C). -

Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise.

-

Analysis: Monitor via LC-MS. Expect a ~60:40 to 70:30 mixture favoring the N1 isomer.

-

Separation:

-

TLC Rf: The N1 isomer is typically less polar (higher Rf) than the N2 isomer in Hexane/EtOAc systems.

-

Column: Use a shallow gradient (e.g., 5% to 20% EtOAc in Hexanes). The N1 isomer elutes first. The N2 isomer (Target) elutes second.

-

Characterization & Self-Validation

Distinguishing the isomers is critical. Relying solely on LC-MS is insufficient as they have identical masses.

| Feature | N1-Methyl (Unwanted) | N2-Methyl (Target) | Mechanistic Reason |

| 1H NMR (N-Me) | N2 is more deshielded due to quinonoid character. | ||

| 13C NMR (N-Me) | Distinct electronic environment. | ||

| NOESY/ROESY | NOE between N-Me and H7 | NOE between N-Me and H3 | Definitive Proof: H3 is the singlet proton on the pyrazole ring. |

| UV Spectra | Difference in conjugation length. |

Critical Check: Run a NOESY experiment. If the Methyl group shows a cross-peak with the singlet proton at position 3, you have successfully isolated the 2-methyl isomer. If it correlates with the doublet at position 7, you have the 1-methyl isomer.

Applications in Drug Discovery

The 5-iodo-2-methyl-2H-indazole scaffold is a "privileged structure" for Kinase Inhibitors.[1]

Workflow for Library Generation:

-

Scaffold Synthesis: Isolate 5-iodo-2-methyl-2H-indazole.

-

C-C Bond Formation: Use the Iodine handle for Suzuki coupling with aryl boronic acids to target the kinase "hinge region" or "solvent front".

-

Validation: Screen against VEGFR, PDGFR, or ALK kinases.

Downstream Coupling Workflow

Figure 2: The iodine atom at C5 is highly reactive toward oxidative addition by Palladium(0), allowing for modular attachment of diverse pharmacophores.

References

-

Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. Link

-

Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor.[4] Journal of Medicinal Chemistry, 51(15), 4632–4640. Link

-

Lohou, E., et al. (2012).[4] New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase.[2][4] Bioorganic & Medicinal Chemistry, 20(10).[5] Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Methodological & Application

Application Note: Heck Cross-Coupling of 5-Iodo-2-methyl-2H-indazole

Executive Summary

The 2-methyl-2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Axitinib analogues) and oncology targets. Functionalization at the C5 position via the Mizoroki-Heck reaction allows for the rapid introduction of vinyl, styryl, and acrylate groups.

This guide details the specific reaction parameters for coupling 5-iodo-2-methyl-2H-indazole with various alkenes. Unlike its 1H- or 1-methyl isomers, the 2-methyl-2H-indazole system presents unique electronic properties that influence oxidative addition rates and catalyst stability. This note provides a robust "Standard Protocol" for general use and an "Advanced Protocol" for challenging substrates.

Substrate Analysis & Mechanistic Considerations

The Substrate: 5-Iodo-2-methyl-2H-indazole

-

Electrophile Reactivity: The C5-Iodide is an excellent handle for oxidative addition. Iodides are significantly more reactive than bromides, often allowing for lower catalyst loadings (1-3 mol%) and milder temperatures (80-100°C).

-

Electronic Effect of N2-Methylation:

-

vs. 1-Methyl: The 2-methyl isomer possesses a quinoid-like resonance contribution that can make the C5 position slightly more electron-rich than in the 1-methyl isomer. However, it remains sufficiently electron-neutral to undergo facile oxidative addition with Pd(0).

-

Catalyst Poisoning: Unlike free (NH)-indazoles, the 2-methyl group blocks the N2 site, preventing deprotonation and formation of insoluble Pd-indazole complexes. However, the N1 nitrogen retains a lone pair that can potentially coordinate to palladium, necessitating the use of phosphine ligands with strong binding affinity (e.g., PPh3, dppf) to prevent catalyst sequestration.

-

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ is the robust, cost-effective standard. Pd₂(dba)₃ is reserved for air-sensitive, electron-rich ligands. |

| Ligand | PPh₃ or P(o-tol)₃ | Triphenylphosphine is sufficient for simple acrylates. Tri-o-tolylphosphine prevents β-hydride elimination in the product, reducing isomerization. |

| Base | Et₃N or K₂CO₃ | Triethylamine (Jeffery conditions) accelerates the reaction via cationic pathways. K₂CO₃ is preferred if the substrate is base-sensitive. |

| Solvent | DMF or DMAc | High polarity is required to solubilize the polar indazole core and stabilize the intermediate Pd-complexes. |

Experimental Protocols

Protocol A: Standard Conditions (Acrylates & Styrenes)

Best for: Methyl acrylate, styrene, simple terminal alkenes.

Reagents:

-

5-Iodo-2-methyl-2H-indazole (1.0 equiv)

-

Alkene (1.2 - 1.5 equiv)

-

Pd(OAc)₂ (0.05 equiv / 5 mol%)

-

PPh₃ (0.10 equiv / 10 mol%)

-

Et₃N (2.5 equiv)

-

DMF (anhydrous, 0.2 M concentration)

Procedure:

-

Setup: In a dry reaction vial equipped with a magnetic stir bar, charge 5-iodo-2-methyl-2H-indazole (1.0 mmol, 258 mg), Pd(OAc)₂ (11.2 mg), and PPh₃ (26.2 mg).

-

Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times.

-

Solvent Addition: Inject anhydrous DMF (5.0 mL) and Et₃N (350 µL) via syringe. Stir at room temperature for 5 minutes to pre-complex the catalyst (solution typically turns yellow/orange).

-

Alkene Addition: Add the alkene (e.g., methyl acrylate, 1.5 mmol) via syringe.

-

Reaction: Heat the mixture to 90°C in an oil bath or heating block. Stir vigorously.

-

Monitoring: Check by TLC or LCMS after 2 hours. Reaction is typically complete within 4-8 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: "Jeffery" Conditions (Challenging/Steric Alkenes)

Best for: Beta-substituted alkenes, cyclic alkenes, or when rapid kinetics are needed.

Reagents:

-

Pd(OAc)₂ (5 mol%)

-

TBAB (Tetrabutylammonium bromide) (1.0 equiv) - Phase transfer agent/stabilizer

-

NaHCO₃ or K₂CO₃ (2.5 equiv)

-

DMF (0.2 M)

Key Difference: The addition of TBAB stabilizes the coordinatively unsaturated Pd(0) species ("ligand-free" mechanism) and allows the reaction to proceed faster, often at lower temperatures or with sterically hindered partners where bulky phosphines might impede coordination.

Mechanistic Pathway & Visualization[1]

The following diagram illustrates the catalytic cycle specific to the 5-iodo-2-methyl-2H-indazole substrate, highlighting the critical oxidative addition step and the role of the base.

Caption: Catalytic cycle for the Heck coupling of 5-iodo-2-methyl-2H-indazole. The cycle proceeds via neutral or cationic pathways depending on ligand choice.[1]

Troubleshooting & Optimization Matrix

If the Standard Protocol fails, consult the matrix below to adjust parameters based on the observed failure mode.

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning or poor oxidative addition. | 1. Switch to Pd(dppf)Cl₂ (bidentate ligand resists displacement by N1).2. Increase Temp to 110°C.3. Ensure strict O₂ exclusion. |

| Dehalogenation (5-H-indazole) | Hydride source present or overheating. | 1.[2] Use anhydrous DMF (water can act as H-source).2. Switch solvent to 1,4-Dioxane .3. Lower temperature. |

| Isomerized Alkene | Re-insertion of Pd-H into product. | 1. Add Ag₂CO₃ (1.0 equiv) to sequester halides.2. Use P(o-tol)₃ as ligand (steric bulk prevents re-coordination). |

| Pd Black Precipitation | Catalyst decomposition ("Pd death"). | 1. Add TBAB (1.0 equiv) to stabilize Pd nanoparticles.2. Increase ligand:Pd ratio to 4:1. |

References

-

BenchChem. "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." BenchChem Application Notes. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Contextual reference for Pd-catalyzed mechanisms). Link

-

Organic Chemistry Portal. "Heck Reaction - Mechanism and Conditions." Organic Chemistry Portal. Link

-

Knowles, R. (2004).[3] "The Intramolecular Heck Reaction."[2][3][4][5] MacMillan Group Meeting Notes. (Mechanistic insights on N-heterocycles). Link

-

Song, J. J., & Yee, N. K. (2000).[6] "Palladium-Catalyzed Intramolecular Amination... Synthesis of 2-Aryl-2H-indazoles." Organic Letters. (Reference for 2H-indazole stability). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodo-2-methyl-2H-indazole

This Application Note is designed for medicinal chemists and process development scientists focusing on the functionalization of the privileged 5-iodo-2-methyl-2H-indazole scaffold.

Executive Summary & Strategic Value

The 2-methyl-2H-indazole core is a bioisostere of the indole and purine systems, widely utilized in kinase inhibitors (e.g., analogs of Pazopanib or Axitinib) and modulators of ion channels. Unlike its 1H-tautomer, the 2-methyl isomer is "fixed," preventing tautomeric equilibration and offering a distinct vector for structure-activity relationship (SAR) exploration.

The 5-iodo substituent is the critical "warhead" for diversification. The C5–I bond is significantly more reactive than C5–Br or C5–Cl, allowing for milder reaction conditions. However, the nitrogen-rich heterocycle presents challenges, including potential catalyst coordination and competitive C–H activation at the C3 position. This guide details high-fidelity protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings optimized for this specific substrate.

Mechanistic Analysis: The 5-Iodo-2-methyl-2H-indazole Substrate

Electronic Profile & Reactivity

-

Oxidative Addition (The Rate-Limiting Step): The C5 position in 2-methylindazoles is electron-rich compared to simple phenyl halides. However, the presence of the Iodine atom (weak C–I bond) facilitates rapid oxidative addition to Pd(0), often occurring at room temperature or mild heating (40–60 °C).

-

Catalyst Poisoning Mitigation: In unprotected indazoles (N–H), the acidity of the N–H bond leads to deprotonation and formation of stable Pd-amido complexes that arrest the catalytic cycle. The 2-methyl substitution eliminates this pathway, significantly increasing turnover numbers (TON).

-

Regioselectivity: The C5–I bond reacts exclusively over the C3–H bond under standard cross-coupling conditions. C3 functionalization (direct arylation) typically requires specific carboxylate-assisted conditions, ensuring high chemoselectivity for the C5 position.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthetic pathways from the 5-iodo-2-methyl-2H-indazole core.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups.[1] Rationale: The use of Pd(dppf)Cl₂ is privileged here. The large bite angle of the dppf ligand stabilizes the Pd(II) intermediate and facilitates reductive elimination, crucial for sterically demanding boronic acids.

Materials:

-

Substrate: 5-iodo-2-methyl-2H-indazole (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

-

Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the 5-iodo-indazole (1.0 mmol, 258 mg), boronic acid (1.2 mmol), and Cs₂CO₃ (3.0 mmol, 977 mg).

-

Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent & Catalyst: Add degassed Dioxane/Water (4:1, 5 mL). Add the Pd catalyst (0.03 mmol) quickly under a positive stream of inert gas.

-

Reaction: Seal the vessel and heat to 80 °C for 4–12 hours. (Monitor via LCMS; the iodide is reactive, so avoid overheating to prevent dehalogenation).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexane/EtOAc gradient).

Data Summary: Typical Yields

| Boronic Acid Type | Electronic Nature | Yield (%) | Notes |

|---|---|---|---|

| Phenylboronic acid | Neutral | 88-95% | Very fast (<2h) |

| 4-Methoxyphenyl | Electron Rich | 85-92% | Excellent conversion |

| 3-Pyridyl | Heterocyclic | 70-80% | May require 5 mol% cat. |

| 2-Fluorophenyl | Steric/E-Poor | 65-75% | Slower; increase time |

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of C5-amino derivatives (e.g., for kinase hinge binding). Rationale: The electron-rich nature of the indazole ring can make reductive elimination of the amine difficult. Xantphos is the ligand of choice here due to its wide bite angle, which forces reductive elimination. For primary amines, BrettPhos is a superior alternative to prevent β-hydride elimination.

Materials:

-

Substrate: 5-iodo-2-methyl-2H-indazole (1.0 equiv)

-

Amine: Morpholine, Piperazine, or Aniline derivative (1.2 equiv)

-

Catalyst Source: Pd₂(dba)₃ (2.5 mol%)

-

Ligand: Xantphos (5 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

-

Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and Xantphos in the solvent (Toluene) and stir at RT for 5 minutes under Argon to generate the active catalyst species (solution turns from dark purple/black to orange/brown).

-

Addition: Add the 5-iodo-indazole (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.5 mmol).

-

Reaction: Heat to 100 °C for 12–18 hours.

-

Critical Note: Ensure strictly anhydrous conditions. Water decomposes the catalytic intermediate and protonates the base.

-

-

Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate and purify.

Protocol C: Sonogashira Coupling

Objective: Introduction of alkynyl linkers. Rationale: Iodides are excellent substrates for Sonogashira. A Copper(I) co-catalyst is used to form the copper-acetylide in situ, which transmetalates to Palladium.

Materials:

-

Substrate: 5-iodo-2-methyl-2H-indazole (1.0 equiv)

-

Alkyne: Trimethylsilylacetylene or Phenylacetylene (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base/Solvent: Et₃N (Triethylamine) : DMF (1:3 ratio)

Step-by-Step Procedure:

-

Charge: Add 5-iodo-indazole, Pd catalyst, and CuI to a vial.

-

Solvent: Add the DMF/Et₃N mixture. Degas thoroughly (sparge with Ar for 10 mins). Oxygen presence promotes homocoupling of the alkyne (Glaser coupling).

-

Addition: Add the alkyne via syringe.

-

Reaction: Stir at RT to 40 °C .

-

Note: 5-Iodo substrates often react at Room Temperature. Heating to 80°C is usually unnecessary and promotes side reactions.

-

-

Workup: Dilute with Et₂O (prevents emulsion better than EtOAc in DMF). Wash with NH₄Cl (aq) to sequester Copper (turns blue). Dry and concentrate.

Troubleshooting & Optimization Guide

Common Failure Modes

-

Deiodination (Hydrodehalogenation):

-

Observation: Recovery of 2-methyl-2H-indazole (mass = M-126).

-

Cause: Overheating, hydride source in solvent (e.g., stabilizer in THF), or slow transmetalation.

-

Fix: Switch to a milder base (K₃PO₄), lower temperature, or increase the concentration of the coupling partner.

-

-

Homocoupling (Biaryl formation):

-

Observation: Dimerization of the boronic acid.

-

Cause: Presence of Oxygen.[2]

-

Fix: Rigorous degassing (Freeze-Pump-Thaw is best, sparging is acceptable).

-

-

"Stalled" Reaction:

-